N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide
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Overview
Description
N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide is a complex organic compound belonging to the class of naphthofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthofuran core, which is a fused ring system containing both furan and naphthalene moieties, and a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthofuran core, followed by the introduction of the carboxamide group. Key steps may include:
Formation of the Naphthofuran Core: This can be achieved through cyclization reactions involving naphthol derivatives and furan precursors.
Introduction of Functional Groups: The methoxyethyl and methyl groups are introduced through alkylation reactions.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate compound with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of efficient catalysts can be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its antibacterial and anticancer activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Carboxine: A well-known fungicide with a similar carboxamide structure.
Oxicarboxine: Another fungicide with structural similarities.
Boscalid: A modern fungicide with a broader spectrum of activity.
Uniqueness
N-(2-methoxyethyl)-2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxamide is unique due to its specific combination of functional groups and its naphthofuran core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
690640-93-8 |
---|---|
Molecular Formula |
C17H15NO5 |
Molecular Weight |
313.3 |
Purity |
95 |
Origin of Product |
United States |
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